![molecular formula C9H14N5O4P B035550 9-(2-Phosphonomethoxypropyl)adenine CAS No. 107021-12-5](/img/structure/B35550.png)
9-(2-Phosphonomethoxypropyl)adenine
Overview
Description
9-(2-Phosphonomethoxypropyl)adenine (PMPA) is an adenine analog reverse transcriptase inhibitor with antiviral activity against HIV-1 and Hepatitis B . It is used to treat HIV infections and chronic Hepatitis B, in combination with other antiviral agents, due to the emergence of antiviral drug resistance when it is used alone .
Synthesis Analysis
The synthesis of 9-(S)-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) was prepared from 9-(S)-(2,3-dihydroxypropyl)adenine (DHPA) via its 3-O-chloromethanephosphonate . The latter compound is obtained by treatment of DHPA with chloromethanephosphonyl dichloride and the 3’-isomer separated from its 2’-congener by ion-exchange chromatography .
Molecular Structure Analysis
The molecular formula of 9-(2-Phosphonomethoxypropyl)adenine is C9H14N5O4P . Its IUPAC name is 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid . The InChI is InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) .
Scientific Research Applications
HIV Treatment and Prophylaxis
PMPA has demonstrated potent and selective activity against the human immunodeficiency virus (HIV). It has been used both in treatment and prophylactic settings. For instance, PMPA was able to prevent simian immunodeficiency virus (SIV) infection in macaques even when treatment was initiated 24 hours after inoculation. In long-term treatment of SIV-infected newborn rhesus macaques, PMPA showed efficacy without toxic side effects over a period of 13 months .
Antiretroviral Agent Prodrugs
The development of prodrugs for PMPA aims to enhance its oral bioavailability. These prodrugs are designed to be metabolized into the active form of PMPA within the body. For example, alkyl methyl carbamates were synthesized as prodrugs and evaluated for their antiviral activity, chemical, and enzymatic stability. One such prodrug, bis(POC)PMPA (isopropyl methyl carbonate), was chosen for clinical evaluation based on its chemical stability and good oral bioavailability .
Pharmacokinetics Studies
PMPA’s pharmacokinetics have been extensively studied to understand its metabolism and distribution within the body. A series of prodrugs were synthesized and evaluated in dogs to support the selection of a clinical candidate. The study found a correlation between oral bioavailability and intestinal stability of the prodrugs .
Antiviral Therapy for Feline Immunodeficiency Virus (FIV)
PMPA has also been evaluated for its efficacy against feline immunodeficiency virus (FIV) infection in cats. The therapy showed promising results in acute FIV infection during the Third International Feline Retrovirus Research Symposium .
Chronic Viral Infection Treatment
Beyond its prophylactic use, PMPA has shown efficacy against chronic SIV infection in macaques. This suggests its potential application in managing chronic viral infections in a clinical setting .
Oral Bioavailability Enhancement
The oral bioavailability of PMPA is a significant focus of research to improve patient compliance and treatment effectiveness. Studies have explored various prodrugs that can be orally administered and have high bioavailability. For instance, bis(POC)PMPA was selected for clinical evaluation due to its favorable profile .
Mechanism of Action
Target of Action
9-(2-Phosphonomethoxypropyl)adenine (PMPA) is an acyclic nucleoside phosphonate analogue of AMP . It primarily targets viral DNA polymerases and reverse transcriptases . These enzymes are crucial for the replication of DNA viruses and retroviruses, including the human immunodeficiency virus (HIV) .
Mode of Action
PMPA interacts with its targets by mimicking the natural substrates of these enzymes . It inhibits the replication of viruses by terminating the elongation of the viral DNA chain . This is due to the unusual direct linkage between the phosphor atom of the phosphonate moiety and a carbon atom of the acyclic side chain, which makes PMPA resistant to phosphorolytic cleavage by cellular esterases .
Biochemical Pathways
The antiviral activity of PMPA and its derivatives requires their conversion into active diphosphate derivatives . This conversion is facilitated by cellular enzymes such as 5-phosphoribosyl 1-pyrophosphate synthetase . The active diphosphate derivatives then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, leading to premature termination of the chain .
Pharmacokinetics
PMPA and its derivatives are both enzymatically and chemically stable, and are taken up by cells in an unaltered intact form . To overcome this, prodrugs of PMPA have been developed to enhance its oral bioavailability .
Result of Action
The primary result of PMPA’s action is the inhibition of viral replication, which can lead to a decrease in viral load in infected individuals . This can help to control the progression of viral infections such as HIV .
Action Environment
The action of PMPA can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of PMPA, which in turn can influence its binding to enzymes and coordination of metal ions . Furthermore, the presence of certain cellular enzymes is necessary for the conversion of PMPA into its active form .
Safety and Hazards
9-(2-Phosphonomethoxypropyl)adenine is a nucleotide analogue with potent antiretroviral activity in vitro and in simian models . A randomized, double-blind, placebo-controlled, dose-escalation clinical trial of intravenous PMPA monotherapy was conducted in 20 human immunodeficiency virus (HIV)-infected adults with CD4 cell counts of >/=200 cells/mm3 and plasma HIV RNA levels of >/=10,000 copies/ml . All subjects tolerated dosing without significant adverse events .
properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861388 | |
Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Phosphonomethoxypropyl)adenine | |
CAS RN |
107021-12-5 | |
Record name | Tenofovir (parent) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.